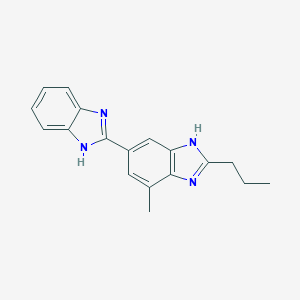

6-(1H-苯并咪唑-2-基)-4-甲基-2-丙基-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(1H-benzimidazol-2-yl)-4-methyl-2-propyl-1H-benzimidazole" is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic properties . They are also recognized for their potential as DNA topoisomerase I inhibitors and have been explored for their antineoplastic and antifilarial activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by various functionalization reactions to introduce different substituents at specific positions on the benzimidazole ring . For instance, the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives involves acidic condensation followed by treatment with ethyl chloroacetate and hydrazine hydrate, leading to a series of compounds with antimicrobial activity .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole ring system, which is typically planar or nearly planar. The substitution pattern on the benzimidazole ring influences the biological activity of these compounds . X-ray crystallography is often used to determine the precise molecular conformation and to confirm the structure predicted from chemical and spectral analysis .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclocondensation, to yield a diverse array of compounds with different biological activities . The reactivity of these compounds is largely dependent on the substituents present on the benzimidazole ring and their electronic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their biological efficacy and pharmacokinetic profile. These properties are determined by the nature of the substituents and the overall molecular structure of the compound . For example, the introduction of alkoxycarbonyl groups has been shown to yield compounds with significant growth inhibition in cancer cells, suggesting a relationship between the chemical structure and antineoplastic activity .

科学研究应用

DNA Topoisomerase I Inhibition

苯并咪唑衍生物,包括类似于6-(1H-苯并咪唑-2-基)-4-甲基-2-丙基-1H-苯并咪唑的化合物,已被确认为类型I DNA拓扑异构酶的有效抑制剂。这些酶对于DNA复制和转录至关重要,使得苯并咪唑衍生物在癌症研究中具有重要意义,因为它们有潜力抑制癌细胞增殖。Alpan等人(2007年)发现某些1H-苯并咪唑衍生物表现出强效的拓扑异构酶I抑制作用,表明这是开发新抗癌药物的一个有前途的途径(Alpan, Gunes, & Topçu, 2007)。

抗微生物活性

Kunduru、Vanga和Boche(2014年)的研究探讨了新型苯并咪唑化合物的抗微生物潜力,包括以1H-苯并咪唑为核心结构的合成途径。他们的研究结果强调了苯并咪唑衍生物所具有的广泛生物活性,包括对各种微生物的抗微生物性(Kunduru, Vanga, & Boche, 2014)。

抗肿瘤和抗癌性能

苯并咪唑化合物还被合成并评估其抗肿瘤活性,特别是对布基特淋巴瘤的作用。Ramla、Omar、Tokuda和El-Diwani(2007年)合成了新的苯并咪唑衍生物,并研究了它们对爱泼斯坦-巴尔病毒早期抗原(EBV-EA)激活的抑制活性,展示了显著的抗肿瘤性能(Ramla, Omar, Tokuda, & El-Diwani, 2007)。

安全和危害

The safety and hazards associated with a specific benzimidazole compound would depend on its specific structure and properties. It’s always important to handle chemical compounds with appropriate safety precautions6.

未来方向

The study of benzimidazole and its derivatives is a vibrant field with many potential future directions. These compounds have shown promise in a variety of applications, including medicinal chemistry, materials science, and industrial applications4.

Please note that this is a general overview and may not apply directly to “6-(1H-benzimidazol-2-yl)-4-methyl-2-propyl-1H-benzimidazole”. For more specific information, further research would be needed.

属性

IUPAC Name |

6-(1H-benzimidazol-2-yl)-4-methyl-2-propyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-3-6-16-19-15-10-12(9-11(2)17(15)22-16)18-20-13-7-4-5-8-14(13)21-18/h4-5,7-10H,3,6H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDKRRCPDBARHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587378 |

Source

|

| Record name | 7'-Methyl-2'-propyl-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7'-Methyl-2'-propyl-2,5'-bi-1H-benzimidazole | |

CAS RN |

884330-09-0 |

Source

|

| Record name | 7'-Methyl-2'-propyl-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate](/img/structure/B127414.png)